2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N10O2 and its molecular weight is 446.475. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research into the structure-activity relationships of oxazolidinones, a novel class of synthetic antibacterial agents, has led to the identification of compounds with significant antibacterial properties. These agents are notably effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. Piperazinyl oxazolidinones, where the distal nitrogen of the piperazinyl ring is substituted with a six-membered heteroaromatic ring, have shown in vivo potency comparable to that of linezolid against S. aureus. This highlights the potential of derivatives like 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone in antibacterial applications (Tucker et al., 1998).
Heterocyclic Synthesis
In the realm of heterocyclic chemistry, solvent-free synthesis techniques for creating various heterocycles, including those with pyridazine and pyrimidine structures, have been explored. This approach aligns with green chemistry principles by minimizing the use of harmful solvents and could be applicable to the synthesis of compounds similar to the one , emphasizing its relevance in creating environmentally friendly chemical processes (Martins et al., 2009).
Biological Activity Studies
The exploration of heterocyclic derivatives from imidazole for their biological activity against bacteria presents another application avenue. By synthesizing derivatives through various chemical reactions, researchers aim to identify compounds with significant antimicrobial properties. This research direction underscores the potential of compounds like this compound in contributing to the development of new antimicrobial agents (Saadi, 2018).
Antiviral Research
Research on the antiviral activities of heterocyclic compounds, including pyrazolopyridin and pyrazolotriazine derivatives, highlights the potential of using compounds with complex heterocyclic structures in antiviral drug development. The aim is to identify new compounds with effective mechanisms against viruses, thereby contributing to the ongoing search for novel antiviral therapies. The structural complexity and versatility of compounds like this compound make them candidates for further exploration in this area (Attaby et al., 2006).
Properties
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O2/c1-16-22-6-8-30(16)19-13-18(23-15-24-19)28-9-11-29(12-10-28)21(32)14-33-20-4-3-17(26-27-20)31-7-2-5-25-31/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYWYOPRMSSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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